molecular formula C7H5BrFIO B13434981 2-Bromo-3-fluoro-4-iodobenzyl alcohol

2-Bromo-3-fluoro-4-iodobenzyl alcohol

Katalognummer: B13434981
Molekulargewicht: 330.92 g/mol
InChI-Schlüssel: FFUININYACLWFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-fluoro-4-iodobenzyl alcohol is an organic compound with the molecular formula C7H5BrFI It is a benzyl alcohol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-iodobenzyl alcohol typically involves multi-step organic reactions. One common method is the halogenation of benzyl alcohol derivatives. The process may include:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) under specific conditions.

    Fluorination: Introduction of a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom using iodine (I2) or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-fluoro-4-iodobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 2-Bromo-3-fluoro-4-iodobenzaldehyde or 2-Bromo-3-fluoro-4-iodobenzoic acid.

    Reduction: Formation of 2-Bromo-3-fluoro-4-iodotoluene.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluoro-4-iodobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-4-iodobenzyl alcohol depends on its chemical interactions with other molecules. The presence of halogen atoms can influence its reactivity and binding affinity to various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-3-iodobenzyl alcohol
  • 2-Bromo-4-iodobenzyl alcohol
  • 4-Bromo-3-fluoro-2-iodobenzyl alcohol

Uniqueness

2-Bromo-3-fluoro-4-iodobenzyl alcohol is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H5BrFIO

Molekulargewicht

330.92 g/mol

IUPAC-Name

(2-bromo-3-fluoro-4-iodophenyl)methanol

InChI

InChI=1S/C7H5BrFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3H2

InChI-Schlüssel

FFUININYACLWFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1CO)Br)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.